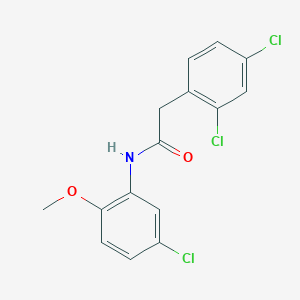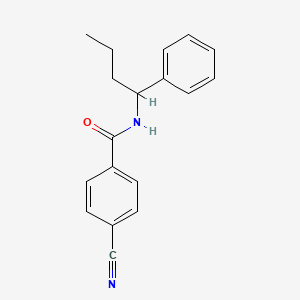![molecular formula C19H15ClN2O3 B6105881 N'-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide](/img/structure/B6105881.png)
N'-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide is a synthetic organic compound that belongs to the class of phenoxyacetohydrazide derivatives. These compounds are known for their diverse biological activities, including antibacterial and antifungal properties. The compound’s structure consists of a naphthalene ring, a phenoxyacetyl group, and a carbohydrazide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide typically involves the following steps:
Preparation of 2-(2-chlorophenoxy)acetyl chloride: This intermediate is synthesized by reacting 2-(2-chlorophenoxy)acetic acid with thionyl chloride under reflux conditions.
Formation of the hydrazide: The 2-(2-chlorophenoxy)acetyl chloride is then reacted with naphthalene-2-carbohydrazide in the presence of a base such as triethylamine to yield N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenoxy and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bioactive compounds.
Medicine: It is investigated for its potential use as an antibacterial agent in pharmaceutical formulations.
Industry: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide involves the inhibition of bacterial enzymes essential for cell wall synthesis. Specifically, it targets the MurD enzyme in Staphylococcus aureus, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting this enzyme, the compound disrupts cell wall formation, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetohydrazide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Naphthalene derivatives: Compounds with a naphthalene ring often have diverse biological properties, including antimicrobial and anticancer activities.
Hydrazide derivatives: These compounds are known for their antibacterial and antifungal properties.
Uniqueness
N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide is unique due to its specific combination of a phenoxyacetyl group and a naphthalene ring, which confer distinct chemical and biological properties. Its ability to inhibit the MurD enzyme in Staphylococcus aureus sets it apart from other similar compounds .
Properties
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-16-7-3-4-8-17(16)25-12-18(23)21-22-19(24)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLAFHKRNNDNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6105808.png)
![(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B6105815.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B6105824.png)
![diethyl 3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B6105832.png)
![(3Z)-3-{[(4-Cyclohexylphenyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B6105839.png)

![N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide](/img/structure/B6105851.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6105855.png)
![8-(3-cyclohexen-1-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6105863.png)

![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6105883.png)
![1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride](/img/structure/B6105894.png)
![4-(3-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105900.png)
![1-(2,3-difluorobenzyl)-4-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinyl}piperidine](/img/structure/B6105906.png)
